molecular formula C14H13ClFNO2S B2634356 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide CAS No. 2034256-82-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide

Cat. No.: B2634356
CAS No.: 2034256-82-9
M. Wt: 313.77
InChI Key: NNVYOKKTWYOLLP-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Compound Research

The compound’s architecture integrates three critical pharmacophoric elements:

  • Thiophene Ring : The 5-chlorothiophene subunit contributes aromaticity and planar geometry, enabling π-π stacking interactions with biological targets. Chlorination at the 5-position enhances electron-withdrawing effects, potentially modulating reactivity and binding affinity.
  • Methoxyethyl Linker : The 2-methoxyethyl chain introduces conformational flexibility, facilitating optimal spatial alignment between the thiophene and benzamide groups. Methoxy groups are known to improve solubility and metabolic stability compared to unsubstituted alkyl chains.
  • 3-Fluorobenzamide : Fluorination at the benzamide’s meta position increases lipophilicity and resistance to oxidative metabolism, a strategy widely adopted in kinase inhibitor design.

Table 1: Structural Contributions of Key Moieties

Moietiy Functional Role Biological Impact
5-Chlorothiophene Aromatic core, electron-deficient ring Enhances target binding via π stacking
Methoxyethyl linker Conformational flexibility Balances solubility and rigidity
3-Fluorobenzamide Hydrogen-bond acceptor, metabolic shield Improves pharmacokinetic profile

This molecular synergy positions the compound as a promising candidate for probing protein-ligand interactions, particularly in enzymes or receptors with hydrophobic binding pockets. Recent studies on analogous thiophene-benzamide hybrids, such as anti-norovirus agents, underscore the therapeutic potential of this structural class.

Historical Development of Thiophene-Benzamide Hybrid Molecules

The convergence of thiophene and benzamide chemistry began in the early 2000s, driven by the need to overcome limitations of monocyclic drug candidates. Key milestones include:

  • 2005 : Introduction of fluorinated benzamide derivatives for peripheral benzodiazepine receptor targeting, highlighting fluorine’s role in improving blood-brain barrier permeability.
  • 2016 : Development of anti-norovirus thiophene-benzothiazole carboxamides, demonstrating that halogenation (e.g., bromine, fluorine) at specific positions amplifies antiviral potency.
  • 2023 : Advances in N-CF₃ heterocycle synthesis, revealing that fluorinated motifs enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.

The target compound builds on these innovations by merging chlorothiophene’s electronic properties with fluorobenzamide’s pharmacokinetic advantages. Early synthetic routes faced challenges in regioselective chlorination and amide coupling efficiency, but modern methods like continuous flow reactors have improved yields.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize three underexplored areas:

  • Synthetic Scalability : While bench-scale synthesis is well-established, industrial-scale production requires optimization of purification techniques (e.g., chromatography-free crystallization).
  • Mechanistic Elucidation : The compound’s mode of action remains hypothetical. Computational docking studies suggest potential inhibition of viral proteases or kinases, but experimental validation is lacking.
  • SAR Expansion : Systematic variation of substituents (e.g., replacing chlorine with bromine or adjusting fluorine position) could reveal activity cliffs. For example, in anti-norovirus analogs, 3,5-dibromo-thiophene derivatives exhibited 70-fold higher potency than mono-halogenated counterparts.

Critical Knowledge Gaps :

  • Impact of methoxyethyl linker length on bioavailability.
  • Role of the chloro-fluoro synergy in resisting enzymatic degradation.
  • In vivo pharmacokinetic profiles across animal models.

Future research should prioritize high-throughput screening against diverse biological targets and the development of prodrug derivatives to enhance aqueous solubility. Collaboration between synthetic chemists and computational biologists will be essential to unlock the full potential of this hybrid scaffold.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-19-11(12-5-6-13(15)20-12)8-17-14(18)9-3-2-4-10(16)7-9/h2-7,11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVYOKKTWYOLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide typically involves multiple steps. One common approach is the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine to form an intermediate, which is then reacted with 3-fluorobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide (CAS: 349088-26-2)
  • Structure : Direct substitution of a 3-fluorophenyl group on the benzamide ring, with a 5-chloro and 2-methoxy substituent .
  • Key Differences: Unlike the target compound, this analog lacks the ethyl-thiophene linkage.
  • Molecular Weight : 279.69 g/mol (vs. ~328.8 g/mol for the target compound, calculated).
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Structure : Substituted with a 4-chlorophenyl group and a 4-methyl group on the benzamide ring .
  • Key Differences: The methyl group enhances hydrophobicity, while the lack of fluorine or thiophene groups simplifies the electronic profile.
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Structure : A dichlorophenyl group and ethoxymethoxy substituent .
  • Application : Used as a pesticide, highlighting how halogenation (Cl, F) and alkoxy groups influence bioactivity. The target compound’s 5-chlorothiophene may enhance stability or binding specificity compared to etobenzanid’s dichlorophenyl group.

Crystallographic and Computational Tools

These tools could elucidate the target’s conformation and intermolecular interactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~328.8 (calculated) 3-fluorobenzamide, 5-chlorothiophen-2-yl Undefined (structural studies)
5-Chloro-N-(3-fluorophenyl)-2-methoxybenzamide 279.69 3-fluorophenyl, 2-methoxy, 5-chloro Unknown
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 289.75 4-chlorophenyl, 4-methyl Fluorescence sensing
Etobenzanid 334.2 (calculated) 2,3-dichlorophenyl, ethoxymethoxy Pesticide

Biological Activity

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

This compound belongs to the class of aromatic amides, characterized by an amide functional group linked to an aromatic ring system. Key structural features include:

  • A chlorinated thiophene group.
  • A methoxyethyl chain.
  • A fluorobenzamide moiety.

The presence of fluorine and chlorine in the structure may enhance biological activity through increased lipophilicity and altered pharmacokinetic properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial properties : The incorporation of halogens (like fluorine and chlorine) can enhance the efficacy against various microbial strains.
  • Anticancer activity : Many fluorinated compounds have shown promise in inhibiting cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study evaluating various fluoroaryl compounds, derivatives with similar structures to this compound demonstrated significant antimicrobial effects against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating strong antibacterial properties .
    CompoundMIC (µM)MBC (µM)
    MA-11561616
    MA-11153232
    MA-111664128
    MA-1113128128
    MA-1114128128
  • Anticancer Activity : The anticancer potential was evaluated through in vitro assays against L1210 mouse leukemia cells. Compounds with similar fluorinated structures exhibited IC50 values in the nanomolar range, suggesting potent inhibition of cell proliferation .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that the presence of both fluorine and chlorine atoms significantly enhances biological activity. For instance, the introduction of fluorine into certain phenyl groups improved antimicrobial activity, while substitutions on the thiophene ring affected the overall potency .

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